molecular formula C19H15F2NO4 B2643640 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate CAS No. 1021121-99-2

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate

Cat. No.: B2643640
CAS No.: 1021121-99-2
M. Wt: 359.329
InChI Key: UKQLZHQKQSGJAK-UHFFFAOYSA-N
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Description

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of oxazole and phenoxypropanoate moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Esterification: The final step involves the esterification of the oxazole derivative with 2-phenoxypropanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxypropanoate moiety, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxazole ring or the difluorophenyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated aromatic ring, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The oxazole ring and difluorophenyl group contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenyl derivatives: Compounds with similar fluorinated aromatic rings.

    Oxazole derivatives: Compounds containing the oxazole ring structure.

    Phenoxypropanoate derivatives: Compounds with the phenoxypropanoate moiety.

Uniqueness

The uniqueness of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the oxazole ring and the difluorophenyl group enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO4/c1-12(25-15-5-3-2-4-6-15)19(23)24-11-14-10-18(26-22-14)16-8-7-13(20)9-17(16)21/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQLZHQKQSGJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=NOC(=C1)C2=C(C=C(C=C2)F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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